molecular formula C10H18N2O5 B15320432 2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid

2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid

Cat. No.: B15320432
M. Wt: 246.26 g/mol
InChI Key: QHBRYGLGBCQKDK-UHFFFAOYSA-N
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Description

2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amine groups during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The Boc group can be oxidized under specific conditions.

    Reduction: Reduction reactions can be used to modify the compound’s structure.

    Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, sodium borohydride for reduction, and various bases and acids for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with TFA results in the removal of the Boc group, yielding the free amine .

Scientific Research Applications

2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid involves the stabilization of the amine group through the Boc protecting group. The Boc group is cleaved under acidic conditions, resulting in the formation of a carbocation intermediate, which is then stabilized by elimination reactions . This mechanism allows for the selective protection and deprotection of amine groups during multi-step synthesis processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid is unique due to its specific structure, which allows for versatile applications in organic synthesis, particularly in the preparation of peptides. Its stability under basic conditions and ease of removal under acidic conditions make it a valuable tool in multi-step synthesis processes.

Properties

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]acetic acid

InChI

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)11-5-4-7(13)12-6-8(14)15/h4-6H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)

InChI Key

QHBRYGLGBCQKDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)NCC(=O)O

Origin of Product

United States

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